DicloxacilloicAcid

Catalog No.
S12763996
CAS No.
M.F
C19H19Cl2N3O6S
M. Wt
488.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DicloxacilloicAcid

Product Name

DicloxacilloicAcid

IUPAC Name

2-[carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C19H19Cl2N3O6S

Molecular Weight

488.3 g/mol

InChI

InChI=1S/C19H19Cl2N3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)

InChI Key

BPQOXRMAVQEJBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O

Dicloxacilloic Acid, known scientifically as Dicloxacillin, is a semisynthetic penicillin antibiotic belonging to the isoxazolyl penicillin class. It is specifically designed to resist degradation by penicillinase, an enzyme produced by certain bacteria that can inactivate many penicillins. The chemical formula for Dicloxacillin is C19H17Cl2N3O5SC_{19}H_{17}Cl_{2}N_{3}O_{5}S with a molecular weight of approximately 470.32 g/mol. It is primarily used to treat infections caused by Gram-positive bacteria, particularly those resistant to other penicillins, such as Staphylococcus aureus .

Dicloxacillin exhibits a mechanism of action typical of beta-lactam antibiotics, wherein it inhibits bacterial cell wall synthesis. This process involves binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. By interfering with the cross-linking of peptidoglycan layers, Dicloxacillin induces cell lysis and death in actively dividing bacteria .

Key Reactions:

  • Inhibition of Cell Wall Synthesis: Dicloxacillin binds to PBPs, disrupting the final stages of peptidoglycan synthesis.
  • Beta-Lactamase Resistance: The structural modifications in Dicloxacillin confer stability against hydrolysis by various beta-lactamases, allowing it to maintain efficacy against resistant strains .

Dicloxacillin is effective against a range of Gram-positive bacteria, including:

  • Staphylococcus aureus (including some strains resistant to other penicillins)
  • Streptococcus pneumoniae
  • Streptococcus pyogenes

It has limited activity against Gram-negative bacteria and is not effective against methicillin-resistant Staphylococcus aureus (MRSA). The bactericidal action is most pronounced during bacterial growth phases when cell wall synthesis is active .

The synthesis of Dicloxacillin involves several key steps:

  • Formation of the Penicillin Nucleus: This is typically achieved through the fermentation of specific fungal strains or synthetic methods.
  • Modification with Isoxazole Group: The introduction of the isoxazole ring enhances beta-lactamase resistance. This step often involves coupling reactions that attach the isoxazole moiety to the penicillin core.
  • Final Derivatization: The final product is purified and crystallized to obtain Dicloxacillin sodium salt for pharmaceutical use .

Dicloxacillin is primarily used in clinical settings for:

  • Treatment of skin and soft tissue infections caused by susceptible organisms.
  • Management of respiratory tract infections.
  • Treatment of bone and joint infections (osteomyelitis).
  • Prophylaxis in surgical procedures where staphylococcal infection risk is high.

It is administered orally and shows good bioavailability (60% to 80%) with peak serum concentrations reached within 1 to 1.5 hours post-administration .

Dicloxacillin may interact with various medications, influencing their effectiveness or increasing the risk of adverse effects:

  • Warfarin: Dicloxacillin may reduce the anticoagulant effect of warfarin, necessitating careful monitoring of prothrombin times.
  • Oral Contraceptives: There is potential for reduced effectiveness of birth control pills when taken concurrently with Dicloxacillin.
  • Methotrexate and Tetracyclines: These drugs may also exhibit altered pharmacokinetics when administered alongside Dicloxacillin .

Similar Compounds: Comparison

Several compounds share structural similarities or therapeutic applications with Dicloxacillin:

Compound NameCharacteristicsUnique Aspects
OxacillinAnother penicillinase-resistant antibioticSlightly different side chain structure
CloxacillinSimilar antibacterial spectrumMore susceptible to hydrolysis by some beta-lactamases
FlucloxacillinCommonly used in Europe for skin infectionsNot available in the United States
MethicillinHistorical use against Staphylococcus aureusNo longer used clinically due to resistance issues

Dicloxacillin's unique structural modifications provide enhanced stability against beta-lactamases compared to these similar compounds, making it particularly effective against certain resistant strains .

XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

487.0371619 g/mol

Monoisotopic Mass

487.0371619 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

Explore Compound Types